Cas no 59611-52-8 (6-Fluoro-1,2,3,4-tetrahydroquinoline)
6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound with a tetrahydroquinoline core structure. Its key advantages include enhanced reactivity and stability due to the fluorine substitution, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The saturated ring system offers versatility for further functionalization in medicinal chemistry applications.
59611-52-8 structure
Product Name:6-Fluoro-1,2,3,4-tetrahydroquinoline
CAS No:59611-52-8
MF:C9H10FN
MW:151.180805683136
MDL:MFCD09040997
CID:834637
PubChem ID:14783911
Update Time:2025-06-17
6-Fluoro-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-1,2,3,4-tetrahydroquinoline
- 6-fluoro-1,2,3,4-tetrahydro-Quinoline
- Quinoline, 6-fluoro-1,2,3,4-tetrahydro-
- NECDDBBJVCNJNS-UHFFFAOYSA-N
- STL555643
- 8873AB
- BBL101846
- RP21498
- MB06900
- WT81742
- CM10632
- ST099126
- AK115880
- AB0178154
- T0487
- 6-Fluoro-1,2,3,4-tetrahydroquinoline, AldrichCPR
- J-518697
- 6-Fluoro-1,2,3,4-tetrahydroquinoline;
- EN300-36072
- DTXSID40563962
- 59611-52-8
- TS-01996
- MFCD09040997
- DB-050720
- SY102541
- CS-W007199
- ALBB-025508
- SCHEMBL2216455
- AKOS000123245
- 6-Fluoro-1 pound not2 pound not3 pound not4-tetrahydroquinoline
- F11863
-
- MDL: MFCD09040997
- Inchi: 1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
- InChI Key: NECDDBBJVCNJNS-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)CCCN2
Computed Properties
- Exact Mass: 151.08000
- Monoisotopic Mass: 151.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 12
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.107±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 32-34℃
- Boiling Point: 248.0±29.0 ºC (760 Torr),
- Flash Point: 103.8±24.3 ºC,
- Solubility: Slightly soluble (1.8 g/l) (25 º C),
- PSA: 12.03000
- LogP: 2.32180
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
6-Fluoro-1,2,3,4-tetrahydroquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
6-Fluoro-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ687-50mg |
6-Fluoro-1,2,3,4-tetrahydroquinoline |
59611-52-8 | 97% | 50mg |
93.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ687-5g |
6-Fluoro-1,2,3,4-tetrahydroquinoline |
59611-52-8 | 97% | 5g |
3677.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ687-1g |
6-Fluoro-1,2,3,4-tetrahydroquinoline |
59611-52-8 | 97% | 1g |
866.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ687-250mg |
6-Fluoro-1,2,3,4-tetrahydroquinoline |
59611-52-8 | 97% | 250mg |
511CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F839820-250mg |
6-Fluoro-1,2,3,4-tetrahydroquinoline |
59611-52-8 | 97% | 250mg |
278.10 | 2021-05-17 | |
| TRC | B440065-50mg |
6-fluoro-1,2,3,4-tetrahydroquinoline |
59611-52-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440065-100mg |
6-fluoro-1,2,3,4-tetrahydroquinoline |
59611-52-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B440065-500mg |
6-fluoro-1,2,3,4-tetrahydroquinoline |
59611-52-8 | 500mg |
$ 230.00 | 2022-06-07 | ||
| ChemScence | CS-W007199-250mg |
6-Fluoro-1,2,3,4-tetrahydroquinoline |
59611-52-8 | 99.79% | 250mg |
$46.0 | 2022-04-27 | |
| ChemScence | CS-W007199-1g |
6-Fluoro-1,2,3,4-tetrahydroquinoline |
59611-52-8 | 99.79% | 1g |
$124.0 | 2022-04-27 |
6-Fluoro-1,2,3,4-tetrahydroquinoline Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:59611-52-8)6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE
Order Number:sfd4658
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:59611-52-8)6-Fluoro-1,2,3,4-tetrahydroquinoline
Order Number:A847074
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:13
Price ($):260.0
Email:sales@amadischem.com
6-Fluoro-1,2,3,4-tetrahydroquinoline Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
59611-52-8 (6-Fluoro-1,2,3,4-tetrahydroquinoline) Related Products
- 42835-89-2(6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline)
- 847173-36-8(1H-1-Benzazepine,8-fluoro-2,3,4,5-tetrahydro-)
- 199186-69-1((2R)-6-fluoro-1,2,3,4-tetrahydro-2-methyl-Quinoline)
- 75414-02-7(8-fluoro-1,2,3,4-tetrahydroquinoline)
- 199186-68-0((2S)-6-fluoro-1,2,3,4-tetrahydro-2-methyl-Quinoline)
- 80518-48-5(Quinoline, 6-fluoro-1,2,3,4-tetrahydro-2-methyl-,hydrochloride (1:1))
- 388078-31-7(8-fluoro-1,2,5,6-tetrahydro-4H-Pyrrolo[3,2,1-ij]quinoline)
- 388078-35-1(Quinoline,6-fluoro-1,2,3,4-tetrahydro-1-methyl-)
- 210751-53-4(8-Amino-6-fluoro-1,2,3,4-tetrahydroquinoline)
- 939758-75-5(7-fluoro-1,2,3,4-tetrahydroquinoline)